1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol
Description
1-(3,5-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is a trisubstituted imidazole derivative featuring a 3,5-dimethylphenyl group at the 1-position, a phenyl group at the 5-position, and a thiol (-SH) moiety at the 2-position. Imidazole derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and metal-chelating properties .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-13(2)10-15(9-12)19-16(11-18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOLCMICYZFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylphenylamine with phenyl isothiocyanate in the presence of a base can lead to the formation of the desired imidazole derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration.
Major Products: The major products formed depend on the type of reaction and conditions used. For example, oxidation of the thiol group can yield disulfides, while nitration of the aromatic ring can produce nitro derivatives.
Scientific Research Applications
Antitumor Properties
Recent studies have indicated that imidazole derivatives exhibit promising antitumor activities. For instance, compounds structurally related to 1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol have shown potent antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This interaction can lead to cell cycle arrest and apoptosis in tumor cells .
- Case Study : A study demonstrated that similar imidazole compounds were effective against multidrug-resistant cancer cells, suggesting that this compound may also possess this desirable property .
Anti-inflammatory Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory pathways and reduce cytokine production.
- Research Findings : Certain imidazole-based compounds have shown significant analgesic activity comparable to established anti-inflammatory drugs like diclofenac, indicating potential use in treating inflammatory diseases .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activity.
Synthetic Pathways
The synthetic approach often includes:
- Formation of the Imidazole Ring : Utilizing benzaldehyde derivatives and oxalaldehyde.
- Substitution Reactions : Introducing phenyl groups at specific positions to optimize biological activity.
These methods allow for the generation of a library of compounds that can be screened for various pharmacological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituents at key positions on the imidazole ring significantly influence electronic properties and reactivity:
Key Insight : The thiol group in the target compound offers unique reactivity compared to methoxy, nitro, or trifluoromethyl substituents. Its ability to form disulfide bonds or coordinate transition metals (e.g., Zn²⁺, Fe³⁺) may be advantageous in enzyme inhibition or catalysis .
Physical and Chemical Properties
- Solubility : Thiol groups are less polar than hydroxyl or methoxy substituents, reducing aqueous solubility but improving lipid bilayer penetration.
- Stability : Thiols are prone to oxidation, necessitating storage under inert atmospheres. In contrast, nitro or trifluoromethyl groups enhance stability .
- Crystallography : Structural analogs (e.g., ) are analyzed using SHELX software, suggesting that X-ray diffraction could elucidate the target compound’s conformation and packing .
Biological Activity
1-(3,5-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring and a thiol group, suggests a variety of biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2S, with a molecular weight of approximately 280.39 g/mol. The presence of the thiol group (-SH) enhances its reactivity, while the dimethylphenyl and phenyl groups contribute to its hydrophobic characteristics, making it suitable for various biological applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Inhibition of Kinases : Interaction studies suggest that it may inhibit specific kinases involved in cancer cell proliferation .
Case Study : In vitro studies have demonstrated that this compound has an IC50 value indicating effective cytotoxicity against certain cancer cell lines, comparable to established chemotherapeutic agents .
Antioxidant Activity
The antioxidant properties of this compound suggest that it may protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with cancer and other diseases.
The mechanism of action for this compound involves several pathways:
- Covalent Bonding : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.
- Hydrophobic Interactions : The aromatic rings may participate in π-π interactions with other aromatic systems, influencing binding affinity and specificity .
- Targeting Specific Pathways : Studies have indicated that the compound interacts with various molecular targets, which could lead to new therapeutic strategies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol | Similar imidazole structure | Potentially different biological activity profiles |
| 1-(4-methylphenyl)-5-phenyltetrazole | Contains a tetrazole ring | Different reactivity due to tetrazole presence |
| 1-(3-chlorophenyl)-5-methyl-1H-imidazole | Chlorine substitution on phenyl group | May exhibit altered pharmacokinetics |
This table highlights how variations in substituents can significantly impact biological activity and therapeutic potential.
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of interest include:
- In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To explore the detailed mechanisms through which it exerts its biological effects.
- Therapeutic Applications : Investigating potential uses in oncology and neurology based on its biological activities.
Q & A
Q. Methodological Recommendation :
- Use a Design of Experiments (DoE) approach to systematically vary solvent polarity, catalyst loading, and temperature.
- Monitor reaction progress via TLC or HPLC to identify kinetic bottlenecks.
Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Basic Research Question
Structural validation relies on NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and thiol group presence. and emphasize coupling constants in aromatic regions (δ 7.1–7.5 ppm) for phenyl group confirmation . Elemental analysis (C, H, N, S) is critical for purity, with deviations >0.3% indicating impurities. FTIR can verify the C=S stretch (~1250 cm⁻¹) and aromatic C-H bending modes.
Q. Advanced Consideration :
- High-Resolution Mass Spectrometry (HRMS) resolves isotopic patterns, distinguishing thiol tautomers (e.g., thione vs. thiol forms).
How can researchers design experiments to optimize synthetic efficiency while minimizing resource use?
Advanced Research Question
Factorial Design (e.g., 2³ factorial matrix) allows simultaneous testing of variables like temperature, catalyst type, and molar ratios. advocates for fractional factorial designs to reduce trial numbers while retaining statistical power . For instance, a central composite design (CCD) could optimize reaction time and solvent polarity, as seen in ’s synthesis of triazole-acetamide derivatives .
Q. Methodology :
- Use software (e.g., Minitab, JMP) to model interactions between variables.
- Validate predictions with confirmatory runs and ANOVA analysis.
How can computational methods predict the compound’s reactivity or biological interactions?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets. demonstrates docking poses of imidazole derivatives with α-glucosidase, where substituent bulkiness (e.g., bromophenyl groups) enhances hydrophobic interactions . DFT calculations (Gaussian 09) can map electron density around the thiol group, predicting nucleophilic sites for functionalization.
Q. Validation :
- Compare computational results with experimental kinetics (e.g., IC₅₀ values for enzyme inhibition).
How should researchers resolve contradictions in spectral or elemental analysis data?
Advanced Research Question
Discrepancies in NMR shifts or elemental composition often arise from tautomerism (thiol vs. thione forms) or residual solvents. ’s crystallographic data for a related imidazole derivative confirms tautomeric states via X-ray diffraction . HPLC-MS can identify byproducts (e.g., oxidized thiols) that skew elemental analysis.
Q. Protocol :
- Repeat synthesis under inert atmosphere (N₂/Ar) to prevent oxidation.
- Use deuterated solvents for NMR to avoid peak splitting artifacts.
What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Advanced Research Question
Bioisosteric replacement (e.g., substituting thiol with sulfoxide) and QSAR modeling (e.g., CoMFA) can link structural features to activity. ’s evaluation of trifluoromethyl-substituted imidazoles highlights electronegative groups enhancing antimicrobial activity . For SAR studies:
- Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).
- Test against biological targets (e.g., enzymes, microbial strains) using dose-response assays.
How can mechanistic studies clarify the role of the thiol group in reactivity or catalysis?
Advanced Research Question
Kinetic isotope effects (KIE) and trapping experiments (e.g., with iodoacetamide) identify transient intermediates. ’s base-promoted cyclization of amidines suggests thiolate ions act as nucleophiles in spiro-imidazolone formation . In situ FTIR monitors thiol deprotonation during reactions.
Q. Experimental Design :
- Compare reaction rates in protic vs. aprotic solvents to assess hydrogen-bonding effects.
- Use DFT to model transition states involving thiol participation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
